Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate
Overview
Description
Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate is a useful research compound. Its molecular formula is C11H11NO5S and its molecular weight is 269.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activity
Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate and its derivatives demonstrate notable biological activities. Research indicates that novel derivatives synthesized from this compound exhibit antimicrobial properties, showing moderate to significant inhibitory activities against various bacterial strains and yeast. Notably, specific derivatives have demonstrated excellent inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. Furthermore, certain compounds have displayed cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer, highlighting their potential in anticancer therapies (Hachama et al., 2013), (Güzel & Salman, 2006).
2. Enzyme Inhibition
This compound and its variants have shown to be effective inhibitors of human mast cell tryptase, an enzyme implicated in various allergic reactions. Research has identified certain derivatives as potent inhibitors, providing insights into the development of new treatments for allergic and inflammatory conditions. The inhibitory activity exhibited by these compounds is both time-dependent and consistent with mechanism-based inhibition, indicating a potential role in targeted therapeutic applications (Combrink et al., 1998).
3. Antimicrobial and Antifungal Applications
Synthesized derivatives of this compound have been reported to possess moderate to significant anti-microbial (anti-bacterial and anti-fungal) activities. This highlights the potential use of these compounds in developing new antimicrobial agents to combat infectious diseases. The increase in lipophilicity, such as in the case of N-methyl analogues, correlates with higher anti-bacterial activities, providing a pathway for designing more effective antimicrobial agents (Ahmad et al., 2011).
4. Corrosion Inhibition
The compound's derivatives have also found application as corrosion inhibitors, particularly for carbon steel in acidic solutions. This application is critical in industrial settings where corrosion leads to material degradation and loss of functionality. The ability of these compounds to inhibit corrosion effectively, along with their synergistic effects with other ions, makes them valuable in the maintenance and longevity of metal structures (Hachama et al., 2016).
Mechanism of Action
Target of Action
Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, also known as methyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate, primarily targets microorganisms such as fungi, bacteria, and algae . These microorganisms are responsible for the spoilage, fermentation, curdling, and odor of organic products .
Mode of Action
The compound interacts with these microorganisms, inhibiting their growth and proliferation .
Biochemical Pathways
The affected biochemical pathways are those essential for the survival and proliferation of the targeted microorganisms . The compound’s action can disrupt these pathways, leading to downstream effects such as the prevention of spoilage and fermentation in organic products .
Pharmacokinetics
Given its use as an industrial antimicrobial and preservative, it is likely that the compound is designed to remain stable and active in the environment of the products it is used in .
Result of Action
The result of the compound’s action is the prevention of spoilage, fermentation, curdling, and odor in organic products . This is achieved by inhibiting the growth and proliferation of spoilage-causing microorganisms .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound is widely used in products such as latex products, water-soluble resins, paints, acrylic acid, polymers, photographic washes, paper, ink, leather, and lubricating oil . The specific environment of each of these products can affect the compound’s action. The compound is designed to be effective in a wide range of environments .
Properties
IUPAC Name |
methyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-17-10(13)6-7-12-11(14)8-4-2-3-5-9(8)18(12,15)16/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMMNCRSWJVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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